molecular formula C21H26N2O B3354693 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one CAS No. 60687-68-5

1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one

Cat. No. B3354693
CAS RN: 60687-68-5
M. Wt: 322.4 g/mol
InChI Key: AXSAORDNKPQBDY-UHFFFAOYSA-N
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Description

1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one (TDI) is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. TDI is a white crystalline solid that is soluble in organic solvents and has a melting point of 185-187°C.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one has been shown to affect the expression of certain genes, including those involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one is also soluble in a variety of organic solvents, which makes it easy to work with. However, 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one has some limitations for use in lab experiments. It is toxic and can cause skin and eye irritation. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one. One area of interest is the development of 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one-based drugs for the treatment of cancer and bacterial infections. Another area of interest is the study of 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one's effects on other biological systems, such as the immune system and the nervous system. Additionally, further research is needed to fully understand the mechanism of action of 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one and its potential side effects.

Scientific Research Applications

1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one has also been shown to exhibit antibacterial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-tert-butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-20(2,3)23-18(16-12-8-6-9-13-16)22(19(24)21(23,4)5)17-14-10-7-11-15-17/h6-15,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSAORDNKPQBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(N1C(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491082
Record name 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60687-68-5
Record name 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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